molecular formula C8H12O2 B1448249 3-Ethynyl-1,1-dimethoxycyclobutane CAS No. 1698054-38-4

3-Ethynyl-1,1-dimethoxycyclobutane

Cat. No.: B1448249
CAS No.: 1698054-38-4
M. Wt: 140.18 g/mol
InChI Key: NQRJMOLVGHCUOP-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1-dimethoxycyclobutane is a cyclic organic compound that has garnered attention in the scientific community due to its unique structural and chemical properties. It belongs to the cyclobutane family, characterized by a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-dimethoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethynylcyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl or ethylene group.

    Substitution: The dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce ethyl derivatives .

Scientific Research Applications

3-Ethynyl-1,1-dimethoxycyclobutane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of novel drugs and diagnostic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The dimethoxy groups may enhance solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclobutane: Shares the cyclobutane ring but lacks the ethynyl and dimethoxy groups.

    1,2-Dimethoxycyclobutane: Similar dimethoxy substitution but different positioning of functional groups.

    3-Ethynylcyclobutanone: Contains the ethynyl group but lacks the dimethoxy groups

Uniqueness

3-Ethynyl-1,1-dimethoxycyclobutane is unique due to the combination of ethynyl and dimethoxy groups on the cyclobutane ring.

Properties

IUPAC Name

3-ethynyl-1,1-dimethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRJMOLVGHCUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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